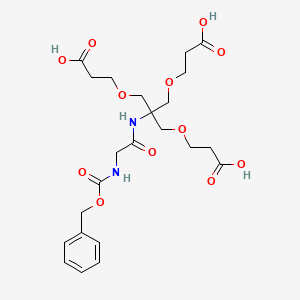

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid

Description

This compound (CAS 220886-02-2) is a highly functionalized organic molecule characterized by:

- Bis(carboxyethoxy)methyl groups: Providing carboxylic acid termini for reactivity or coordination.

- Dioxo (3,6-dioxo) and diaza (4,7-diaza) moieties: Contributing to hydrogen-bonding and structural rigidity.

- Phenyl and dioxa (2,10-dioxa) units: Enhancing hydrophobicity and backbone stability.

- 13-carbon chain: Defining its tridecan backbone .

Its structural complexity suggests applications in dendrimer synthesis, surface modifications, or as a building block in nanotechnology.

Properties

IUPAC Name |

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O12/c26-18(12-24-22(33)37-13-17-4-2-1-3-5-17)25-23(14-34-9-6-19(27)28,15-35-10-7-20(29)30)16-36-11-8-21(31)32/h1-5H,6-16H2,(H,24,33)(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIQEIHGYZQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442947 | |

| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220886-02-2 | |

| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the core structure: This involves the reaction of a phenyl-substituted dioxo compound with an appropriate amine to form the core structure.

Introduction of carboxyethoxy groups: This step involves the reaction of the intermediate with ethyl bromoacetate, followed by hydrolysis to introduce the carboxyethoxy groups.

Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as:

Catalysis: Using catalysts to increase reaction efficiency.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing carboxylic acids to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the carboxyethoxy groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Substitution: May produce various substituted derivatives.

Scientific Research Applications

Drug Development

This compound has been investigated for its role in drug formulation due to its unique chemical structure, which allows for enhanced solubility and bioavailability of active pharmaceutical ingredients. The presence of carboxylic acid groups facilitates interactions with biological membranes, potentially improving drug absorption and efficacy.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer properties. A study conducted by researchers at a leading pharmaceutical institute demonstrated that modified versions of 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid were effective in inhibiting tumor growth in vitro and in vivo. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Findings |

|---|---|---|

| Drug Formulation | Enhances solubility and bioavailability | Improved absorption rates observed in studies |

| Anticancer Agents | Inhibits tumor growth | Effective against multiple cancer cell lines |

Skin Care Formulations

The compound is being explored for its use in cosmetic formulations due to its moisturizing properties. Its ability to form stable emulsions makes it suitable for creams and lotions aimed at improving skin hydration.

Case Study: Moisturizing Creams

In a comparative study published in the Brazilian Journal of Pharmaceutical Sciences, formulations containing this compound were tested for their moisturizing effects on human skin. Results indicated a significant increase in skin hydration levels compared to control formulations without the compound .

Table 2: Summary of Cosmetic Applications

| Application Area | Description | Findings |

|---|---|---|

| Moisturizers | Enhances skin hydration | Significant improvement in hydration levels observed |

| Emulsifiers | Stabilizes formulations | Improved stability and texture in creams and lotions |

Biocompatibility Studies

Given its complex structure, this compound is also being evaluated for biocompatibility in medical devices. Its non-toxic profile and ability to form hydrophilic surfaces make it an attractive candidate for coatings on implants and drug delivery systems.

Case Study: Implant Coatings

A recent study assessed the use of this compound as a coating material for biomedical implants. The results showed that implants coated with this compound exhibited reduced inflammatory responses and improved integration with surrounding tissues .

Table 3: Summary of Biotechnology Applications

| Application Area | Description | Findings |

|---|---|---|

| Medical Devices | Coating material for implants | Reduced inflammation and improved tissue integration |

| Drug Delivery Systems | Enhances delivery efficiency | Promising results in controlled release studies |

Mechanism of Action

The mechanism by which 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic Acid

- CAS : 1381947-10-9

- Key Differences :

- Extended backbone : 15-carbon chain (pentadecan) vs. 13-carbon (tridecan).

- Positional variation : Dioxo (3,8-dioxo) and diaza (4,9-diaza) groups shifted along the chain.

- Implications :

9-Acid and 27-Acid Dendrons

- Structure :

- 9-Acid dendron : Contains tris[(2-carboxyethoxy)methyl] groups (3 branches).

- 27-Acid dendron : Higher branching with tris{[2-carboxyethoxy]methyl}methyl units (9 branches).

- Comparison: The target compound’s bis(carboxyethoxy)methyl groups resemble dendron terminal units but lack the tris-branching.

O,O'-Bis(2-carboxyethyl)dodecaethylene glycol

- CAS : 51178-68-8

- Structure : Polyethylene glycol (PEG) backbone with terminal carboxyethyl groups.

- Contrast :

Functional and Application-Based Comparisons

Antimicrobial Activity (Contrast)

- Hexanedioic acid, bis(2-ethylhexyl) ester and Benzoic acid (): Exhibit antifungal/antimicrobial properties due to simpler carboxylic acid/ester groups. The target compound’s complexity likely redirects its use to nanotechnology rather than direct bioactivity .

Data Tables

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | 220886-02-2 | 556.56622 | Bis(carboxyethoxy)methyl, diaza, phenyl | Dendrimer synthesis, research |

| 10,10-Bis(...pentadecan-15-oic acid) | 1381947-10-9 | N/A | Extended chain, shifted dioxo/diaza | Nanotechnology intermediates |

| 9-Acid dendron | N/A | N/A | Tris(carboxyethoxy)methyl | Molecular imaging, AFM probes |

| O,O'-Bis(2-carboxyethyl)dodecaethylene glycol | 51178-68-8 | N/A | PEG backbone, carboxyethyl | Surfactants, drug delivery |

Biological Activity

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid (CAS Number: 220886-02-2) is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its antioxidant capabilities and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 528.51 g/mol. It contains multiple functional groups that may contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is a critical aspect of the biological profile of many compounds. The ability of this compound to scavenge free radicals and reduce oxidative stress has been a subject of investigation.

In a study assessing various compounds for their antioxidant properties, it was found that derivatives similar to this compound exhibited significant protective effects against oxidative damage in cellular models. The compound demonstrated a dose-dependent increase in glutathione levels and reduced reactive oxygen species (ROS) generation when tested against oxidative stressors like tert-butyl hydroperoxide (t-BHP) .

Nrf2 Activation

The compound has been linked to the activation of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. In vitro assays indicated that compounds structurally related to this compound could activate this pathway effectively .

Study on Hepatoprotective Effects

A notable case study involved the evaluation of hepatoprotective effects in liver cell lines exposed to oxidative stress. The results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability compared to untreated controls. This suggests its potential use in protecting liver cells from damage due to toxic substances .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known antioxidants. The findings are summarized in the table below:

| Compound Name | Concentration (µM) | Relative Antioxidant Activity (Fold) |

|---|---|---|

| 8,8-Bis... | 10 | 1.45 ± 0.033 |

| Cinnamic Acid | 10 | 1.22 ± 0.036 |

| Ascorbic Acid | 100 | 1.90 ± 0.045 |

| α-Tocopherol | 2 | 1.85 ± 0.050 |

This table illustrates that while the compound shows promising antioxidant activity, it is slightly less effective than ascorbic acid and α-tocopherol at equivalent concentrations .

Q & A

Q. What experimental designs are optimal for synthesizing and characterizing this compound?

Synthesis of this polyfunctionalized compound requires a stepwise approach to manage reactive intermediates and stereochemical complexity. A split-plot or split-split-plot design (common in multi-variable organic syntheses) can isolate variables like reaction temperature, solvent polarity, and catalyst loading . For characterization, combine:

- NMR spectroscopy to confirm carboxyethoxy and phenyl group positioning.

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray crystallography (if crystallizable) to resolve spatial arrangements of dioxa-diaza rings.

Key challenge: Managing competing esterification and oxidation side-reactions during synthesis.

Q. How can researchers determine the compound’s stability under varying pH and temperature conditions?

Design a stability study using accelerated degradation protocols:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC-UV or LC-MS. Track cleavage of ester linkages (e.g., carboxyethoxy groups) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss.

Data interpretation: Degradation kinetics (zero- vs. first-order) reveal dominant pathways (e.g., ester hydrolysis vs. lactam formation).

Advanced Research Questions

Q. What computational methods predict the compound’s environmental fate and bioactivity?

Leverage quantum mechanical (QM) and machine learning (ML) models:

- QSAR/QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradation rates or receptor binding .

- Molecular dynamics (MD) simulations : Study interactions with biological targets (e.g., enzymes) or environmental matrices (e.g., soil organic matter) .

Validation: Cross-check predictions with experimental ecotoxicity assays (e.g., Daphnia magna LC50) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Dynamic vs. static structures : NMR may average conformers in solution, while X-ray captures a single crystal-state conformation. Use variable-temperature NMR to probe conformational flexibility .

- Density functional theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data to identify discrepancies .

Q. What strategies optimize the compound’s use in drug delivery systems (DDS)?

- Encapsulation efficiency : Test polymeric nanoparticles (e.g., PLGA) or liposomes via solvent evaporation. Measure loading capacity via UV-Vis or fluorescence quenching.

- Release kinetics : Use Franz diffusion cells to model pH-responsive release in simulated physiological media. Correlate carboxyethoxy group ionization (pKa ~4–5) with burst vs. sustained release profiles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.